molecular formula C19H22BFO3 B8083157 1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8083157
M. Wt: 328.2 g/mol
InChI Key: KQQZWJXJGFCHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a specialized organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions. This compound features a boron atom bonded to a dioxaborolane ring, which is substituted with a 3-fluorophenylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of a boronic acid derivative with a suitable halide under palladium-catalyzed conditions. The reaction conditions are generally mild and require the presence of a base to facilitate the formation of the boronic ester.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Oxidation and Reduction Reactions: The boronic ester can undergo oxidation to form boronic acids or reduction to form boronic esters.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by another nucleophile.

Common Reagents and Conditions:

  • Palladium catalysts (e.g., Pd(PPh3)4)

  • Bases (e.g., potassium carbonate, sodium hydroxide)

  • Solvents (e.g., toluene, water, tetrahydrofuran)

Major Products Formed:

  • Biaryl compounds (from Suzuki-Miyaura coupling)

  • Boronic acids (from oxidation)

  • Boronic esters (from reduction)

Scientific Research Applications

This compound finds applications in various fields of scientific research, including:

  • Chemistry: Used in the synthesis of complex organic molecules and materials.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the design and synthesis of pharmaceuticals.

  • Industry: Applied in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the activation of boronic esters.

Comparison with Similar Compounds

  • 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: This compound is unique in its substitution pattern, which includes the 3-fluorophenylmethoxy group. This substitution enhances its reactivity and selectivity in cross-coupling reactions compared to similar compounds.

Properties

IUPAC Name

2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-10-5-6-11-17(16)22-13-14-8-7-9-15(21)12-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQZWJXJGFCHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.